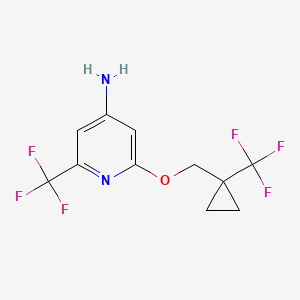![molecular formula C12H12O3 B11755966 Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate](/img/structure/B11755966.png)
Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure features a fused ring system that imparts unique chemical properties, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a diene with an appropriate dienophile in the presence of a Lewis acid catalyst can lead to the formation of the tricyclic core. Subsequent esterification with ethanol and a carboxylating agent yields the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
科学的研究の応用
Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The tricyclic structure allows for unique interactions with biological macromolecules, potentially leading to selective binding and activity .
類似化合物との比較
Similar Compounds
Ethyl-endo-tricyclo[5.2.1.02,6]deca-3,8-dien-5-one-2-carboxylate: Similar tricyclic structure but with different functional groups.
exo-Tricyclo[5.2.1.0(2,6)]decane: Similar core structure but lacks the ester functionality
Uniqueness
Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate is unique due to its specific combination of a tricyclic core with an ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
ethyl 1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-1-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-2-14-12(13)10-9-7-5-3-4-6-8(7)15-11(9)10/h3-6,9-11H,2H2,1H3 |
InChIキー |
JMZRJQJOBJYRGN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C2C1OC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


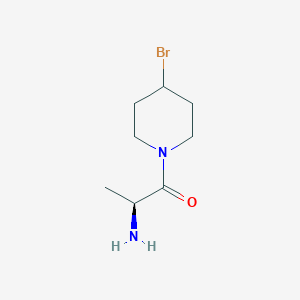
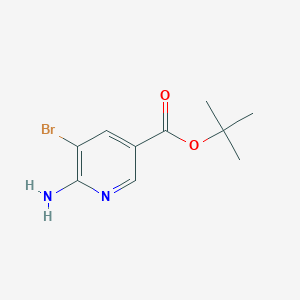
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)

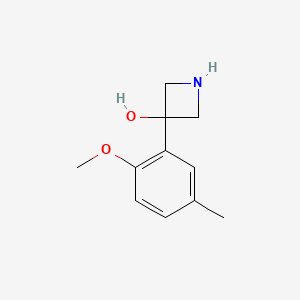
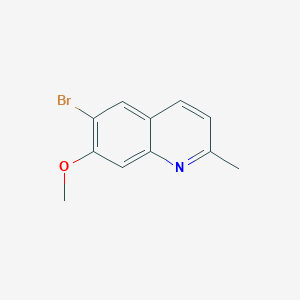
![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
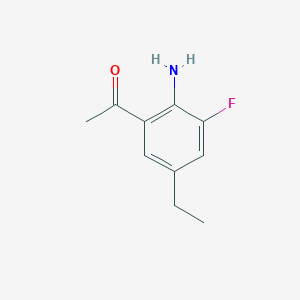
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

![[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755944.png)

![(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B11755967.png)
